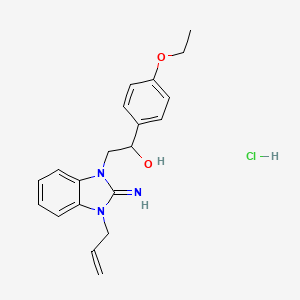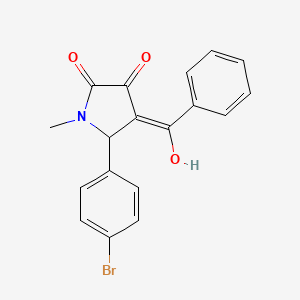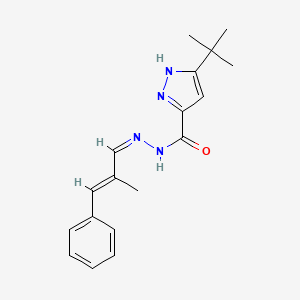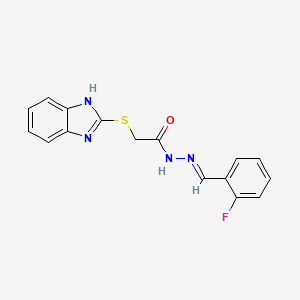
N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
描述
N-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide, also known as DCPH, is a synthetic compound that has gained significant attention in scientific research. DCPH is a hydrazide derivative that has shown potential in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
科学研究应用
N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, this compound has been used as a tool to study the role of hydrazide derivatives in enzyme inhibition and protein binding. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
作用机制
The mechanism of action of N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in various cellular pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to bind to tubulin, a protein that is involved in cell division and proliferation. The binding of this compound to tubulin disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In diabetic animals, this compound has been shown to improve glucose tolerance and insulin sensitivity, leading to the reduction of hyperglycemia.
实验室实验的优点和局限性
N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has several advantages for lab experiments, including its high yield and purity, its simple and efficient synthesis method, and its potential applications in various fields of study. However, there are also limitations to this compound, including its potential toxicity and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments involving this compound.
未来方向
There are several future directions for the study of N'-(2,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide, including the exploration of its potential applications in drug development, the identification of its molecular targets and pathways, and the evaluation of its pharmacokinetic and pharmacodynamic properties. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of novel compounds with improved properties and activities.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound is a simple and efficient process that can be easily scaled up for large-scale production. This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. However, there are also limitations to this compound, including its potential toxicity and its limited solubility in aqueous solutions. Overall, the study of this compound has the potential to lead to the discovery of novel compounds with improved properties and activities for the treatment of various diseases.
属性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-9-13(10(2)20-19-9)5-6-15(22)21-18-8-11-3-4-12(16)7-14(11)17/h3-4,7-8H,5-6H2,1-2H3,(H,19,20)(H,21,22)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMUYDKUKLSSMX-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


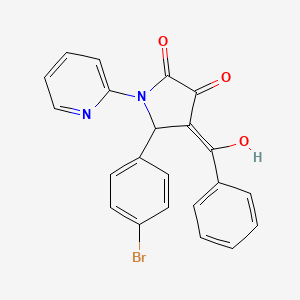
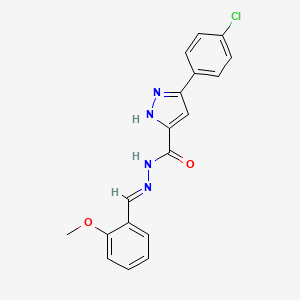
![methyl (2S)-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}amino)(phenyl)acetate](/img/structure/B3886678.png)
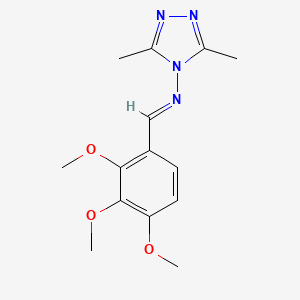
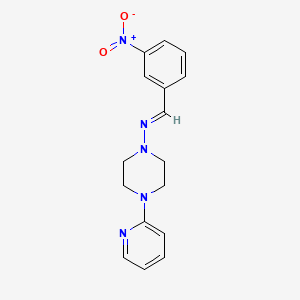

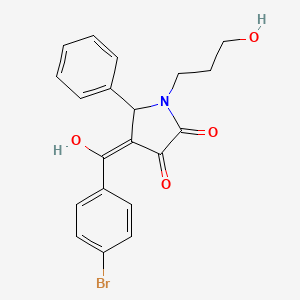
![methyl 4-(2-{[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3886716.png)
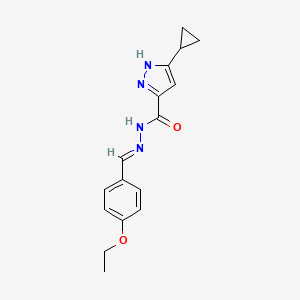
![3-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3886723.png)
